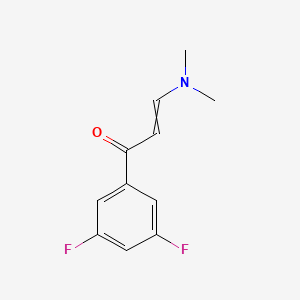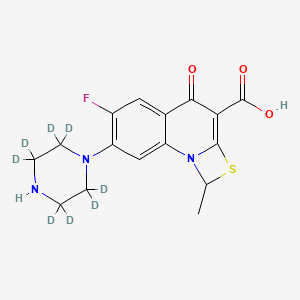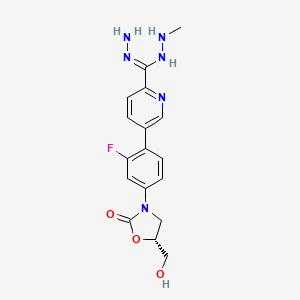
(R)-3-(4-(2-(2-Methyltetrazol-5-yl)pyridine-5-yl)-3-fluorophenyl)-5-hydroxyMethyl oxazolidin-2-one;Tedizolid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TR-700, also known as DA-7157 or Torezolid, is a novel oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. This compound works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the 50S subunit of the ribosome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TR-700 involves multiple steps, starting from the preparation of the core oxazolidinone structure. The process includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of TR-700 typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key steps include the preparation of raw materials, reaction optimization, purification, and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: TR-700 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
TR-700 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying oxazolidinone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Used in clinical research for developing new antibiotics and studying drug resistance mechanisms.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of TR-700 involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit of the ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but lower potency compared to TR-700.
Radezolid: A newer oxazolidinone with enhanced activity against certain bacterial strains.
Uniqueness of TR-700: TR-700 is unique due to its higher potency and improved pharmacokinetic profile compared to other oxazolidinones. It exhibits better tissue penetration and a lower frequency of resistance development, making it a valuable addition to the arsenal of antibiotics .
Eigenschaften
Molekularformel |
C17H19FN6O3 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N'-amino-5-[2-fluoro-4-[(5R)-5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-N-(methylamino)pyridine-2-carboximidamide |
InChI |
InChI=1S/C17H19FN6O3/c1-20-23-16(22-19)15-5-2-10(7-21-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,20,25H,8-9,19H2,1H3,(H,22,23)/t12-/m1/s1 |
InChI-Schlüssel |
TXSVWOJALGMLIF-GFCCVEGCSA-N |
Isomerische SMILES |
CNN/C(=N\N)/C1=NC=C(C=C1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F |
Kanonische SMILES |
CNNC(=NN)C1=NC=C(C=C1)C2=C(C=C(C=C2)N3CC(OC3=O)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


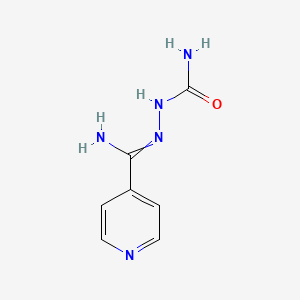
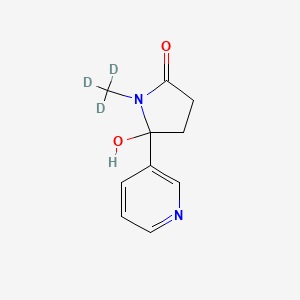
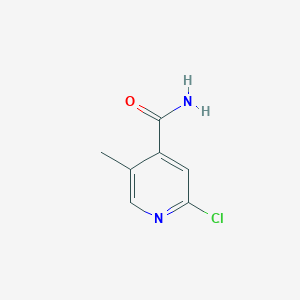
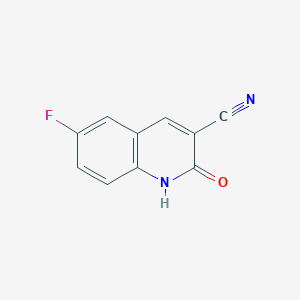
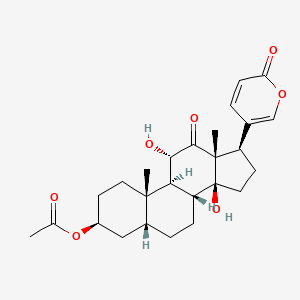
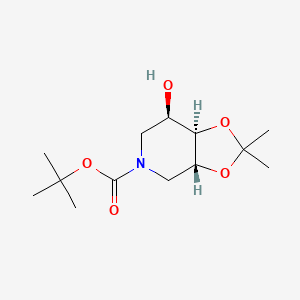





![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
